Ripk2-IN-1

Kinase inhibition RIPK2 IC50

Ripk2-IN-1 (compound 18f) delivers the distinct RIPK2 profile needed for dose-response dissection of NOD1/NOD2-driven inflammation. Unlike ultra-potent analogs, its cellular IC₅₀ of 390 nM enables graded pathway inhibition—ideal for signaling threshold studies. The unique dual RIPK2 (51 nM) / ALK2 (5 nM) activity also serves as a reference standard in kinase selectivity panels. Choose Ripk2-IN-1 when partial pathway ablation or ALK2 crosstalk interrogation is required.

Molecular Formula C23H27N5O3S
Molecular Weight 453.6 g/mol
Cat. No. B12403748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk2-IN-1
Molecular FormulaC23H27N5O3S
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NS(=O)(=O)C)C2=C(N=CC(=C2)C3=CC=C(C=C3)N4CCNCC4)N
InChIInChI=1S/C23H27N5O3S/c1-31-21-12-17(11-19(14-21)27-32(2,29)30)22-13-18(15-26-23(22)24)16-3-5-20(6-4-16)28-9-7-25-8-10-28/h3-6,11-15,25,27H,7-10H2,1-2H3,(H2,24,26)
InChIKeyWTNLXMJMLHJDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ripk2-IN-1 (Compound 18f) for Scientific Procurement: A RIPK2 Kinase Inhibitor with Defined Biochemical and Cellular Profiles


Ripk2-IN-1 (compound 18f, CAS 2245820-70-4) is a synthetic small-molecule inhibitor that targets receptor-interacting protein kinase 2 (RIPK2, also known as RIP2), a key mediator in innate immune signaling downstream of pattern recognition receptors NOD1 and NOD2 [1]. Characterized as an ATP-competitive inhibitor, Ripk2-IN-1 exhibits a biochemical IC50 of 51 nM against RIPK2 in vitro . It also displays off-target activity against anaplastic lymphoma kinase 2 (ALK2) with an IC50 of 5 nM and demonstrates functional inhibition in cellular assays with an IC50 of 390 nM for the RIPK2/NOD2 pathway .

Why Ripk2-IN-1 Cannot Be Simply Replaced by Other RIPK2 Inhibitors in Scientific Research


RIPK2 inhibitors are not interchangeable due to significant variations in biochemical potency, cellular target engagement, selectivity against off-targets such as ALK2, and downstream functional effects in NOD1/NOD2-driven pathways [1]. Ripk2-IN-1 (compound 18f) presents a distinct profile that includes sub-100 nM biochemical activity against RIPK2, measurable cellular inhibition of the RIPK2/NOD2 axis, and a unique off-target affinity for ALK2 that must be accounted for in experimental design . Substituting Ripk2-IN-1 with other RIPK2 inhibitors—such as WEHI-345, GSK583, or RIPK2-IN-8—without validating these parameters may lead to divergent cellular responses, altered inflammatory cytokine outputs, and misinterpretation of target engagement .

Ripk2-IN-1 Evidence Guide: Quantified Differentiation from Key RIPK2 Inhibitor Comparators


Biochemical Potency: Ripk2-IN-1 Exhibits Moderate RIPK2 Inhibition Compared to High-Potency Analogues

Ripk2-IN-1 demonstrates an IC50 of 51 nM against RIPK2 in biochemical assays . This places it as a moderately potent inhibitor when compared to other RIPK2 inhibitors: GSK583 (IC50 = 5 nM) , RIPK2-IN-8 (IC50 = 11 nM) , and WEHI-345 (IC50 = 130 nM) . Ripk2-IN-1 is 10-fold less potent than GSK583 and approximately 4.6-fold less potent than RIPK2-IN-8, but 2.5-fold more potent than WEHI-345 in vitro.

Kinase inhibition RIPK2 IC50 Biochemical assay

Cellular Activity: Ripk2-IN-1 Inhibits RIPK2/NOD2 Pathway with Measurable but Attenuated Potency

In cellular assays measuring RIPK2/NOD2 pathway inhibition, Ripk2-IN-1 exhibits an IC50 of 390 nM . This represents a 7.6-fold drop in potency compared to its biochemical IC50 (51 nM). For comparison, GSK583 inhibits TNF-α and IL-6 production in explant cultures with an IC50 of 200 nM [1], while RIPK2-IN-8 inhibits IL-8 production in MDP-stimulated THP-1 cells with an IC50 of 29 nM . Ripk2-IN-1 thus requires higher concentrations to achieve cellular pathway suppression.

Cellular assay NOD2 RIPK2 IC50

Off-Target Activity: Ripk2-IN-1 Potently Inhibits ALK2, a Key Differentiator from Other RIPK2 Inhibitors

Ripk2-IN-1 demonstrates potent inhibition of ALK2 (ACVR1) with an IC50 of 5 nM, which is 10-fold lower than its IC50 for RIPK2 (51 nM) . In contrast, other RIPK2 inhibitors such as WEHI-345 and GSK583 do not report significant ALK2 inhibition; WEHI-345 is highly specific for RIPK2 (Kd = 46 nM) with negligible activity against RIPK1/4/5 , while GSK583 exhibits selectivity across a 300-kinase panel [1]. The ALK2 inhibitory activity of Ripk2-IN-1 introduces a potential confounding variable in studies of RIPK2-dependent inflammation.

ALK2 Off-target Selectivity IC50

Structural Class and Binding Mode: Ripk2-IN-1 as a 4-Anilinoquinazoline Scaffold Inhibitor

Ripk2-IN-1 belongs to the 4-anilinoquinazoline chemical class, a scaffold associated with ATP-competitive kinase inhibition [1]. This structural class is distinct from other RIPK2 inhibitors such as WEHI-345 (an ATP analog with a different scaffold) and GSK583 (a distinct chemotype) . The 4-anilinoquinazoline core has been optimized to achieve nanomolar RIPK2 inhibition while retaining ALK2 cross-reactivity [1].

4-Anilinoquinazoline Scaffold Kinase inhibitor ATP-competitive

Ripk2-IN-1 Application Scenarios: Where Its Specific Profile Provides Experimental Utility


RIPK2/NOD2 Pathway Inhibition Studies Requiring Moderate Cellular Potency

Ripk2-IN-1 is suitable for experiments where complete pathway ablation is undesirable, such as dose-response studies examining graded inflammatory outputs. With a cellular IC50 of 390 nM, researchers can titrate partial inhibition, a feature not easily achievable with ultra-potent inhibitors like GSK583 (cellular IC50 ~200 nM) or RIPK2-IN-8 (cellular IC50 29 nM). This allows investigation of RIPK2-dependent signaling thresholds .

Control Experiments for ALK2-Mediated Off-Target Effects

Due to its potent ALK2 inhibition (IC50 5 nM), Ripk2-IN-1 can serve as a tool compound to interrogate the contribution of ALK2 in RIPK2/NOD2-dependent phenotypes. By comparing Ripk2-IN-1 with an ALK2-selective inhibitor or using an ALK2-knockout system, researchers can dissect pathway crosstalk .

Preclinical Models of NOD1-Driven Inflammation

Ripk2-IN-1 has been characterized in the context of NOD1-selective inhibition based on the 4-anilinoquinazoline scaffold, demonstrating the ability to reduce IL-8 secretion in vitro [1]. This makes it a candidate for in vivo studies targeting NOD1-driven inflammatory responses, particularly where NOD2 cross-inhibition must be minimized.

Kinase Profiling Panels for Selectivity Assessment

Ripk2-IN-1 can be included in kinase selectivity screening panels to benchmark new RIPK2 inhibitors. Its well-defined IC50 values against RIPK2 (51 nM) and ALK2 (5 nM) provide a reference point for evaluating the selectivity profiles of novel compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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